Brazzein

Sweetness potency Sucrose equivalence Weight-based comparison

Select Brazzein for heat-processed beverage, dairy, and nutraceutical pipelines where thermal/pH robustness and clean sucrose-like taste eliminate masking agents. Industrially validated recombinant yields (~1.3 g/L) lower COGS versus thaumatin and monellin, which lack Brazzein’s 80°C/4 h stability. FDA GRAS-confirmed, >95% RP-HPLC purity available. Request your custom quote today.

Molecular Formula
Molecular Weight
Cat. No. B1577979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrazzein
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brazzein Sweet Protein: Technical Baseline and Procurement Context for Natural Sweetener Development


Brazzein is a small (6.4–6.5 kDa), 54-amino-acid sweet protein isolated from the fruit of the West African climbing plant Pentadiplandra brazzeana Baillon [1]. It belongs to the class of natural high-intensity sweet proteins, which also includes thaumatin, monellin, mabinlin, pentadin, and curculin [2]. Brazzein is distinguished within this class by its exceptionally compact monomeric structure stabilized by four intramolecular disulfide bonds [1]. The protein exists in multiple natural and recombinant forms, with the major wild-type form exhibiting sweetness approximately 500–2,000 times that of sucrose on a weight basis, depending on the reference sucrose concentration [3].

Why In-Class Sweet Protein Substitution Is Not a Viable Procurement Strategy for Brazzein-Dependent Applications


Sweet proteins exhibit wide divergence in molecular size, quaternary structure, thermal stability, pH tolerance, sweetness potency, and taste temporal profile, making simple functional interchange impossible [1]. Thaumatin and monellin, for instance, are dimers or larger assemblies that lack the compact, disulfide-stabilized monomeric architecture of brazzein, which directly underpins brazzein's exceptional thermal and pH stability [2]. Mabinlin, though also a small protein, exhibits substantially lower sweetness potency and inferior heat stability [1]. Furthermore, recombinant production yields and downstream processing requirements differ markedly across these proteins due to variations in folding complexity and host compatibility [3]. Consequently, substituting brazzein with another sweet protein without systematic re-optimization of formulation, processing, and regulatory dossier would result in unpredictable sweetness delivery, stability failure, and altered sensory profiles.

Quantitative Differentiation of Brazzein Against Key Sweet Protein Analogs: Head-to-Head Data for Procurement Decisions


Sweetness Potency: Brazzein (2,000× Sucrose) vs. Mabinlin (100× Sucrose) in Weight-Based Comparison

Brazzein exhibits a sweetness potency of 2,000 times that of sucrose when compared to a 2% w/w sucrose solution, whereas mabinlin demonstrates only 100 times the sweetness of sucrose under comparable weight-based assessment [1]. This 20-fold difference in intrinsic sweetness intensity is a primary driver of use-level economics in food and beverage formulations.

Sweetness potency Sucrose equivalence Weight-based comparison

Thermal Stability: Brazzein Retains Sweetness After 80°C for 4 Hours vs. Monellin and Thaumatin Thermal Lability

Brazzein's sweetness is not destroyed after exposure to 80°C for 4 hours [1]. In contrast, monellin and thaumatin exhibit significant loss of sweetness upon heating, with monellin losing sweetness at temperatures above 50°C and thaumatin requiring specific pH conditions to maintain stability [2]. This thermal robustness is attributed to brazzein's four disulfide bonds, which confer a compact, heat-resistant fold [3].

Thermal stability Heat treatment Food processing

pH Stability: Brazzein Remains Functional Across pH 2–8, Outperforming Thaumatin in Acidic Beverage Environments

Brazzein maintains its sweet taste and structural integrity over a broad pH range from 2 to 8 [1]. In contrast, thaumatin's sweetness is known to be pH-dependent and can be reduced or lost in highly acidic conditions [2]. This broad pH tolerance is a direct consequence of brazzein's disulfide-stabilized fold, which resists acid-induced denaturation.

pH stability Acidic beverages Formulation robustness

Taste Profile Similarity to Sucrose: Brazzein Closer to Sucrose Than Thaumatin in Sensory Panel Studies

Human sensory panel evaluations have concluded that brazzein's taste profile is more similar to sucrose than that of thaumatin [1]. Thaumatin is characterized by a slow onset, lingering sweetness, and a licorice-like aftertaste, whereas brazzein delivers a cleaner sweet perception with a temporal profile more closely approximating sucrose [2].

Taste profile Sucrose-like Sensory quality

Recombinant Expression Yield: Trichoderma reesei Achieves ~1.3 g/L Brazzein, Enabling Economically Viable Production

Recent advances in heterologous expression have demonstrated brazzein production levels of ~1.3 g/L in bioreactor cultures using the filamentous fungus Trichoderma reesei [1]. This represents a substantial improvement over earlier E. coli systems, which yielded only 1.8–8.4 mg/L [2], and surpasses typical yields reported for other sweet proteins such as monellin and thaumatin in comparable recombinant systems [3].

Recombinant production Yield Biomanufacturing

Engineered Mutant (H31R/E36D/E41A) Achieves 22,500× Sucrose Sweetness, Surpassing Wild-Type Brazzein by >11-Fold

Site-directed mutagenesis of brazzein has yielded a triple mutant (H31R/E36D/E41A) that is 22,500 times sweeter than sucrose on a weight basis [1]. This engineered variant is more than 11 times sweeter than wild-type brazzein (which is 2,000× sucrose in the 2% sucrose comparison) and exceeds the sweetness potency of all known naturally occurring sweet proteins, including thaumatin (3,000×) and monellin (3,000×) [2].

Protein engineering Sweetness enhancement Mutant variants

High-Impact Application Scenarios for Brazzein Driven by Quantified Differentiation Evidence


Heat-Processed Reduced-Sugar Beverages (e.g., Pasteurized Soft Drinks, Hot-Fill Teas)

Brazzein's demonstrated thermal stability—retaining full sweetness after 80°C for 4 hours [1]—enables its direct use in beverages requiring pasteurization or hot-fill processing without the need for encapsulation or overage. Competing sweet proteins such as monellin and thaumatin would lose sweetness under these thermal conditions, rendering them unsuitable. Brazzein's broad pH stability (pH 2–8) further ensures consistent performance in acidic carbonated soft drinks and fruit-based beverages [2]. Procurement teams should prioritize brazzein for heat-processed beverage pipelines where thermal and pH robustness are non-negotiable.

Clean-Label, Sugar-Like Confectionery and Dairy Products

The sensory panel finding that brazzein's taste profile is more similar to sucrose than that of thaumatin [1] positions brazzein as the preferred sweet protein for applications where consumer rejection of off-notes is a primary concern. In sugar-free or reduced-sugar confectionery, dairy desserts, and ice cream, the clean sweetness and sucrose-like temporal profile of brazzein reduce the need for masking agents or flavor modulators. This translates to simpler ingredient decks and stronger 'clean label' positioning—a key differentiator in consumer marketing. Thaumatin's licorice aftertaste and monellin's thermal lability disqualify them from many of these applications.

Cost-Sensitive, High-Volume Sweetener Supply Chains Leveraging High-Yield Recombinant Production

The achievement of ~1.3 g/L recombinant brazzein yield in Trichoderma reesei bioreactors [1] represents a step-change in production economics relative to earlier mg/L yields and to the typically lower yields of other sweet proteins [2]. This yield advantage directly lowers the cost of goods and reduces supply chain risk. Industrial buyers seeking a reliable, scalable source of high-intensity natural sweetener should prioritize brazzein from suppliers utilizing optimized fungal expression systems. The 22,500× sucrose potency of engineered brazzein mutants further amplifies this economic advantage by reducing the absolute mass of protein required per product unit.

Functional Food and Nutraceutical Formulations Requiring Stability and Non-Glycemic Profile

Brazzein's combination of high sweetness potency (2,000× sucrose), thermal stability, and pH robustness [1], along with its proteinaceous nature that does not impact blood glucose or insulin levels [2], makes it uniquely suited for functional foods targeting diabetic, weight-management, and wellness demographics. In meal replacement shakes, protein bars, and nutritional supplements that undergo thermal processing or require extended shelf stability, brazzein outperforms artificial sweeteners and other sweet proteins that lack its stability profile. The availability of highly purified recombinant brazzein (>95% by RP-HPLC) from vendors ensures compliance with stringent quality requirements for nutraceutical applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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